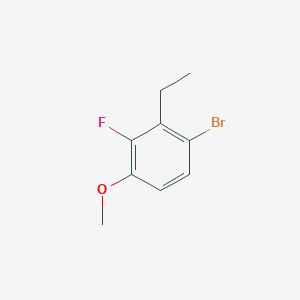
1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene is an organic compound with the molecular formula C9H10BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, ethyl, fluorine, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethyl-3-fluoro-4-methoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation to introduce the ethyl group, followed by fluorination and methoxylation reactions. These steps are carefully optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones.
Coupling: Formation of biaryl compounds.
科学研究应用
1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of 1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. These intermediates undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
- 1-Bromo-2-fluoro-4-methoxybenzene
- 1-Bromo-3-ethyl-2-fluoro-4-methoxybenzene
- 2-Bromo-4-fluoro-1-methoxybenzene
Uniqueness
1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups on the benzene ring influences its chemical behavior in various reactions .
生物活性
1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene is an aromatic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including halogen and methoxy substituents, suggest various biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse scientific sources.
Chemical Structure and Properties
The molecular formula of this compound is C9H10BrF. The presence of bromine, fluorine, and a methoxy group contributes to its reactivity and interaction with biological molecules.
The biological activity of this compound can be attributed to its ability to act as both an electrophile and a nucleophile. The halogen atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding or act as an electron-donating group, enhancing the compound's interaction with various biological targets .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, modifications in the benzene ring structure have been linked to enhanced potency against specific cancer cell lines. Research on related compounds has shown that the presence of halogen atoms can significantly influence their cytotoxicity and selectivity for cancer cells .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various contexts. For example, the methoxy group has been found to be critical for maintaining inhibitory activity against certain kinases, which are essential targets in cancer therapy. This is evidenced by studies showing that removing the methoxy substituent drastically reduces the compound's effectiveness .
Neuropharmacological Effects
There is emerging evidence suggesting that compounds with similar structures may interact with neurotransmitter systems. For instance, some derivatives have shown affinity for serotonin receptors, indicating potential applications in treating mood disorders .
Study on Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. The study highlighted the importance of the compound's structural features in enhancing its biological activity.
Enzyme Inhibition Assay
In a series of enzyme inhibition assays targeting ALK2, this compound exhibited promising results. The compound showed significant inhibition with an IC50 value indicating its potential role as a therapeutic agent.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 8 | ALK2 |
| Control (LDN-193189) | 5 | ALK2 |
属性
分子式 |
C9H10BrFO |
|---|---|
分子量 |
233.08 g/mol |
IUPAC 名称 |
1-bromo-2-ethyl-3-fluoro-4-methoxybenzene |
InChI |
InChI=1S/C9H10BrFO/c1-3-6-7(10)4-5-8(12-2)9(6)11/h4-5H,3H2,1-2H3 |
InChI 键 |
VXMCTOUYAYBFRA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1F)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















